N-(4-acetylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 3rd position with a sulfanyl-linked acetamide group (N-(4-acetylphenyl)) and at the 4th and 5th positions with 1H-pyrrol-1-yl and 3-methoxyphenyl groups, respectively. Its synthesis likely involves multi-step reactions, including alkylation and condensation, similar to related compounds .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-16(29)17-8-10-19(11-9-17)24-21(30)15-32-23-26-25-22(28(23)27-12-3-4-13-27)18-6-5-7-20(14-18)31-2/h3-14H,15H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHDJJCIZNWANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its pharmacological properties.
1. Structural Overview
The compound features several notable structural elements:
- Triazole Ring : Known for its diverse biological activities.
- Pyrrole Ring : Enhances the compound's reactivity and biological interactions.
- Methoxyphenyl Group : Contributes to the overall pharmacological profile.
The molecular formula is with a molecular weight of approximately 447.5 g/mol. The presence of the sulfanyl group is particularly significant as it enhances the compound's reactivity and potential therapeutic applications.
2. Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Pyrrole Ring : Accomplished via condensation reactions with suitable pyrrole derivatives.
- Attachment of Functional Groups : The methoxyphenyl group is introduced through nucleophilic substitution reactions.
- Final Coupling : The triazole derivative is coupled with N-acetylphenamide under controlled conditions.
3.1 Antimicrobial Properties
This compound has shown promising antimicrobial activity, particularly against various strains of bacteria and fungi. The triazole derivatives are recognized for their efficacy in inhibiting microbial growth due to their ability to interfere with cell membrane synthesis and function.
3.2 Enzyme Inhibition
Recent studies indicate that this compound can inhibit key enzymes involved in metabolic pathways:
- Dihydrofolate Reductase (DHFR) : Critical for DNA synthesis; inhibition can lead to antiproliferative effects in cancer cells.
- Enoyl ACP Reductase : Involved in fatty acid biosynthesis; inhibition can disrupt lipid metabolism in pathogenic bacteria.
Molecular docking studies have revealed strong binding interactions with these enzymes, suggesting a potential mechanism of action through competitive inhibition at active sites .
4. Research Findings and Case Studies
A variety of studies have investigated the biological activity of this compound:
- Antibacterial Activity : In vitro tests demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 31.25 | Strong |
| Standard Antibiotics (e.g., Ampicillin) | 15 | Moderate |
4.1 Anticancer Potential
Preliminary evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values indicated substantial growth inhibition.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 12.5 | Doxorubicin |
| A549 | 10.0 | Doxorubicin |
5. Conclusion
This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical applications.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique molecular architecture characterized by:
- Triazole Ring : Known for its diverse biological activities.
- Pyrrole Moiety : Contributes to the compound's reactivity.
- Methoxyphenyl Group : Enhances its pharmacological properties.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of key functional groups that enhance its biological activity. The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Properties
N-(4-acetylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its antimicrobial properties. Compounds with triazole rings are often associated with antifungal activity, making this compound a candidate for further exploration in treating fungal infections.
Anticancer Potential
Recent studies have indicated that derivatives of triazole compounds exhibit anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. In silico studies suggest that it could act as a potential inhibitor for specific cancer-related enzymes, warranting further experimental validation .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. Molecular docking studies have shown promising results in inhibiting enzymes related to inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Study on Anticancer Activity
A recent study explored the anticancer activities of various triazole derivatives, including this compound. The results indicated significant growth inhibition against several cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .
Evaluation of Biological Properties
Another study focused on the biological evaluation of this compound against various targets such as enzymes and receptors. The findings suggested that modifications in the molecular structure could enhance its biological activity, paving the way for the design of more effective therapeutic agents .
Comparison with Similar Compounds
Key Structural Variations and Their Implications
The table below summarizes structural analogs, their substituents, and reported activities:
Impact of Substituents on Activity
- Methoxy Groups : The 3-methoxyphenyl group in the target compound may enhance lipophilicity and binding affinity compared to furan () or hydroxy groups (). Methoxy substituents are often associated with improved metabolic stability .
- Pyrrole vs.
- Acetamide Modifications : The N-(4-acetylphenyl) group distinguishes the target compound from N-hydroxy () or N-chlorophenyl () variants, which are linked to antiproliferative or structural rigidity, respectively.
Research Findings and Gaps
- Anti-Exudative Activity : highlights furan-substituted analogs with anti-exudative effects, suggesting the target compound’s 3-methoxyphenyl group could be explored for similar applications .
- Antiproliferative Potential: Hydroxyacetamide derivatives () show that triazole modifications directly correlate with activity, warranting cytotoxicity assays for the target compound .
- Structural Insights : X-ray data from confirms the stability of methylsulfanyl benzyl analogs, implying the target compound’s pyrrole group may require similar validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
